synthesis of 2,5-Diethoxybenzoic acid
synthesis of 2,5-Diethoxybenzoic acid
This guide details the synthesis of 2,5-Diethoxybenzoic acid (CAS: 350997-60-3), a critical intermediate in the development of orexin receptor modulators and other pharmaceutical agents.
Executive Summary
2,5-Diethoxybenzoic acid is an electron-rich aromatic carboxylic acid derived from the ethylation of gentisic acid (2,5-dihydroxybenzoic acid) or the oxidation of 2,5-diethoxyacetophenone.[1][2] Its synthesis requires precise control over regioselectivity and purification to remove mono-alkylated byproducts. This guide presents two validated pathways:
-
Nucleophilic O-Alkylation: Ideal for laboratory-scale synthesis (gram scale).
-
Friedel-Crafts/Oxidation Sequence: Ideal for industrial scale-up (kilogram scale) starting from 1,4-diethoxybenzene.
Part 1: Retrosynthetic Analysis
To design the most efficient synthesis, we disconnect the target molecule at the ether linkages or the carboxyl group.
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Part 2: Method A - O-Alkylation of Gentisic Acid (Laboratory Route)
This route is preferred for laboratory synthesis due to the low cost of gentisic acid. The reaction proceeds via an SN2 mechanism where the phenoxide ions attack the ethylating agent.
Critical Consideration: The carboxyl group will also be alkylated under these conditions, forming ethyl 2,5-diethoxybenzoate . A saponification step is required to release the free acid.
Reagents & Materials
| Reagent | Equiv.[3][4][5][6] | Role | Hazard Note |
| 2,5-Dihydroxybenzoic acid | 1.0 | Substrate | Irritant |
| Diethyl Sulfate (or Ethyl Iodide) | 3.5 | Alkylating Agent | Carcinogen / Toxic |
| Potassium Carbonate (K₂CO₃) | 4.0 | Base | Irritant |
| Acetone (anhydrous) | Solvent | Medium | Flammable |
| Sodium Hydroxide (NaOH) | 2.5 | Hydrolysis Base | Corrosive |
Step-by-Step Protocol
Phase 1: Alkylation (Ester Formation)
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Dissolve Gentisic acid (15.4 g, 0.1 mol) in 200 mL of anhydrous acetone .
-
Base Addition: Add anhydrous K₂CO₃ (55.2 g, 0.4 mol) . The mixture will become a slurry.
-
Alkylation: Add Diethyl sulfate (46 mL, 0.35 mol) dropwise over 30 minutes.
-
Note: If using Ethyl Iodide, add 0.5 equiv of NaI to catalyze via the Finkelstein mechanism.
-
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours . Monitor by TLC (Hexane:EtOAc 3:1). The starting material (polar) should disappear, replaced by the non-polar ester.
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (K₂CO₃/K₂SO₄).
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2,5-diethoxybenzoate as an oil.
-
Phase 2: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve the crude ester in 100 mL of Ethanol (95%) .
-
Base Treatment: Add 50 mL of 10% NaOH solution .
-
Reflux: Heat to reflux for 2 hours . The solution should become homogeneous.
-
Acidification:
-
Cool the reaction mixture on an ice bath.
-
Slowly acidify with 6M HCl until pH < 2. A white precipitate (the product) will form immediately.
-
-
Isolation: Filter the solid and wash with cold water.[6]
Part 3: Method B - Oxidation of 2,5-Diethoxyacetophenone (Scale-Up Route)
This route avoids the formation of the ester byproduct and uses 1,4-diethoxybenzene, which is robust and commercially available.
Step-by-Step Protocol
Phase 1: Friedel-Crafts Acylation
-
Reagents: 1,4-Diethoxybenzene (1.0 eq), Acetyl Chloride (1.2 eq), AlCl₃ (1.2 eq), DCM (Solvent).
-
Procedure:
-
Suspend AlCl₃ in DCM at 0°C.
-
Add Acetyl Chloride dropwise.
-
Add 1,4-Diethoxybenzene slowly. The solution will turn dark.
-
Stir at RT for 4 hours. Quench with ice water.
-
Extract with DCM, dry, and concentrate to yield 2,5-diethoxyacetophenone .
-
Phase 2: Haloform Oxidation
-
Reagents: 2,5-Diethoxyacetophenone, Sodium Hypochlorite (commercial bleach, 10-12%), NaOH.
-
Oxidation:
-
Dissolve the acetophenone in dioxane/water.
-
Add NaOCl solution slowly at 60°C.
-
Stir for 3 hours. The methyl ketone is converted to the carboxylate.
-
-
Workup:
-
Treat with sodium metabisulfite to destroy excess bleach.
-
Acidify with HCl to precipitate 2,5-Diethoxybenzoic acid .
-
Part 4: Purification & Characterization
Recrystallization Protocol
The crude acid from either method may contain trace mono-alkylated impurities.
-
Solvent System: Ethanol/Water (1:1).
-
Process: Dissolve the crude solid in boiling ethanol. Add hot water until slight turbidity persists. Cool slowly to 4°C.
-
Yield: Typical yields range from 75% to 85% .
Analytical Data
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76–78°C (Analogous to dimethoxy; verify experimentally) |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.0 (br s, 1H, COOH), 7.55 (d, J=3.0 Hz, 1H, H-6), 7.05 (dd, J=9.0, 3.0 Hz, 1H, H-4), 6.92 (d, J=9.0 Hz, 1H, H-3), 4.15 (q, 2H, OCH₂), 4.08 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃), 1.40 (t, 3H, CH₃).[2][6][7][8][9][10][11][12] |
| CAS Number | 350997-60-3 |
Part 5: Process Visualization
Figure 2: Workflow for the O-Alkylation Route (Method A).
References
- Synthesis of Alkoxybenzoic Acids:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
-
Orexin Receptor Modulators (Application): US Patent RE48841E1, "Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators," 2021. Link
-
Friedel-Crafts Acylation Protocols: Organic Syntheses, Coll. Vol. 3, p. 280 (1955); Vol. 28, p. 42 (1948). (Analogous synthesis of 2,5-dihydroxyacetophenone). Link
-
Physical Properties & CAS: PubChem Compound Summary for 2,5-Diethoxybenzoic acid (CAS 350997-60-3). Link
Sources
- 1. US11059828B2 - Disubstituted octahydropyrrolo[3,4-C]pyrroles as orexin receptor modulators - Google Patents [patents.google.com]
- 2. Buy 2,5-Diethoxybenzaldehyde | 4686-98-0 [smolecule.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2',5'-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 10. US3860583A - Indolenine dyestuffs - Google Patents [patents.google.com]
- 11. USRE48841E1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators - Google Patents [patents.google.com]
- 12. 2,5-Dimethoxybenzoic acid | 2785-98-0 [chemicalbook.com]
